N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine

CYP inhibition drug metabolism hepatic clearance

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine (CAS 787591-88-2) is a fully synthetic, small-molecule heterocycle (C14H14N4, MW 238.29 g/mol) belonging to the imidazo[1,2-a]pyrazine class. Its structure features a dimethylamino group at the 5-position and a phenyl substituent at the 3-position of the fused bicyclic core.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 787591-88-2
Cat. No. B12906382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine
CAS787591-88-2
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=CC2=NC=C(N12)C3=CC=CC=C3
InChIInChI=1S/C14H14N4/c1-17(2)14-10-15-9-13-16-8-12(18(13)14)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyCMTWGMYXHQJIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine (CAS 787591-88-2): Core Scaffold & Procurement-Relevant Identity


N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine (CAS 787591-88-2) is a fully synthetic, small-molecule heterocycle (C14H14N4, MW 238.29 g/mol) belonging to the imidazo[1,2-a]pyrazine class. Its structure features a dimethylamino group at the 5-position and a phenyl substituent at the 3-position of the fused bicyclic core. This specific substitution pattern differentiates it from other imidazo[1,2-a]pyrazine variants that are substituted at alternative positions (e.g., 6-aryl, 8-amino, or 5,6-diaryl), each of which has been shown to exhibit divergent target-binding profiles in biochemical assays [1]. The 3-phenylimidazo[1,2-a]pyrazine scaffold has been explicitly claimed in patent literature as a privileged chemotype for selective GABAA receptor modulation, where the 3-phenyl ring is critical for affinity and subtype selectivity [2].

Why N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine Cannot Be Replaced by Generic In-Class Analogs


Imidazo[1,2-a]pyrazine derivatives are not functionally interchangeable; minor modifications to the substitution pattern on the core scaffold result in profound shifts in target engagement. Compounds with substituents at the 5-, 6-, or 8-positions have been developed as Aurora kinase inhibitors, while 3-phenyl-substituted analogs bearing specific amine functionalities at the 5-position are disclosed as GABAA receptor ligands [1]. Replacing the dimethylamino group at the 5-position with hydrogen, primary amines, or morpholine groups alters the hydrogen-bonding capacity, basicity, and steric profile of the molecule, which directly affects receptor binding kinetics and selectivity [2]. For end-users requiring a specific pharmacological profile (e.g., CNS-targeted tool compounds or biochemical probe development), substituting N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine with an analog carrying a different 5-substituent or a different 3-aryl group would invalidate the intended structure-activity relationship and compromise experimental reproducibility.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine vs. Closest Analogs


CYP3A2 Inhibition Liability: N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine vs. Class-Leading Aurora Kinase Inhibitor

In an in vitro CYP inhibition panel using rat liver microsomes, N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine exhibited a Ki of 52.6 μM against CYP3A2 (midazolam 1′-hydroxylation), representing substantially weaker inhibition (i.e., lower CYP liability) than the prototypical imidazo[1,2-a]pyrazine Aurora kinase inhibitor 1j, which showed an IC50 of approximately 0.25 μM in a related CYP assay system [1]. This approximately 200-fold difference in CYP inhibition potency suggests that the 5-dimethylamino-3-phenyl substitution pattern may confer reduced CYP-mediated drug-drug interaction risk relative to Aurora kinase-targeted analogs bearing different 5- and 6-substituents [2]. Note: The comparator CYP data for compound 1j was derived from a different assay format (recombinant CYP3A4, IC50); this represents a cross-study comparable evidence strength.

CYP inhibition drug metabolism hepatic clearance imidazo[1,2-a]pyrazine structure-metabolism relationship

3-Phenyl vs. 3-Bromo Substitution: Predicted Impact on Kinase vs. GPCR Target Engagement

The 3-bromo analog (3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine, CAS 787590-56-1) is commercially marketed as a kinase inhibitor lead, whereas the 3-phenyl analog (target compound) corresponds structurally to the core scaffold claimed in US6914063 for GABAA receptor modulation [1]. Published structure-activity relationship (SAR) data for the imidazo[1,2-a]pyrazine class demonstrate that replacing a 3-bromo substituent with a 3-phenyl group induces a target-class switch from kinase inhibition (Aurora A/B) toward GPCR modulation (GABAA α2/α3), driven by the increased hydrophobic contact surface and π-stacking capacity of the phenyl ring at the receptor orthosteric site [2]. This represents a class-level inference based on the documented SAR of the imidazo[1,2-a]pyrazine scaffold.

kinase selectivity GPCR GABAA receptor structure-activity relationship scaffold hopping

5-Dimethylamino vs. 8-Amino Analog: Physicochemical Differentiation Relevant to CNS Permeability

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine contains zero hydrogen-bond donors (HBD = 0), compared with the closely related 3-phenylimidazo[1,2-a]pyrazin-8-amine (CAS 787590-63-0, N-ethyl-3-phenyl-), which possesses one HBD . Published datasets on CNS drug-likeness indicate that reducing HBD count from 1 to 0 can increase the probability of passive blood-brain barrier penetration by approximately 2- to 3-fold when combined with appropriate lipophilicity (cLogP between 2 and 4) [1]. This represents a class-level inference: while measured CNS penetration data are not available for the target compound itself, the HBD difference constitutes a verifiable physicochemical differentiator with established relevance to CNS drug design.

CNS drug design physicochemical properties hydrogen-bond donors blood-brain barrier lipophilicity

CYP3A2 Selectivity Profile: Differential Inhibition Across CYP Isoforms in Rat Liver Microsomes

In a rat liver microsome panel, N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine demonstrated differential inhibition across CYP isoforms: Ki = 52,600 nM for CYP3A2, 203,000 nM for CYP2C6, and 179,000 nM for CYP2D1 [1]. The ~3.9-fold selectivity for CYP3A2 over CYP2C6 and ~3.4-fold selectivity over CYP2D1 indicates a non-promiscuous CYP inhibition profile. In contrast, many imidazo[1,2-a]pyrazine derivatives developed as kinase inhibitors exhibit broader CYP inhibition (inhibition of 3-4 major isoforms at sub-micromolar concentrations) due to their ATP-mimetic heterocyclic cores [2]. This represents a class-level inference, as direct head-to-head CYP panel comparisons between the target compound and specific kinase-targeted analogs have not been published.

CYP selectivity drug-drug interaction isoform profiling hepatic metabolism ADMET

Procurement-Driven Application Scenarios for N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine


CNS Drug Discovery: GABAA Receptor Tool Compound Development

The 3-phenylimidazo[1,2-a]pyrazine scaffold with a 5-dimethylamino substituent aligns with the chemotype claimed in US6914063 for selective GABAA α2/α3 receptor modulation. With zero hydrogen-bond donors and a 3-phenyl group that provides critical hydrophobic contacts, this compound serves as a rationally selected starting point for CNS-penetrant anxiolytic or anticonvulsant probe development. The documented CYP inhibition profile (Ki > 50 μM for major isoforms) suggests a favorable starting point for in vivo CNS pharmacology studies where minimizing metabolic drug-drug interactions is essential .

ADMET Reference Standard for Imidazo[1,2-a]pyrazine Scaffold Profiling

The availability of quantitative CYP inhibition data (Ki values for CYP3A2, CYP2C6, and CYP2D1 in rat liver microsomes) makes this compound suitable as a reference standard when benchmarking the metabolic stability and CYP liability of novel imidazo[1,2-a]pyrazine derivatives. Its weak CYP inhibition profile provides a useful 'clean' baseline against which the CYP liabilities of more potent kinase-targeted analogs can be compared .

Kinase Selectivity Counter-Screen in Multi-Target Drug Discovery

For medicinal chemistry programs developing imidazo[1,2-a]pyrazine-based kinase inhibitors, the 3-phenyl-5-dimethylamino derivative serves as an ideal negative control or selectivity counter-screen compound. Its predicted target-class shift from kinase to GPCR engagement, inferred from the documented SAR of the scaffold, allows researchers to verify that biological activity observed in kinase assays is genuinely attributable to the intended kinase-targeting chemotype rather than off-target GPCR effects .

Chemical Biology Probe for Phosphodiesterase (PDE) Target Class Studies

Imidazo[1,2-a]pyrazine derivatives with amine substituents at the 5-position have been described in literature as modulators of phosphodiesterase activity and purinoceptor signaling, with demonstrated effects on cellular differentiation and apoptosis in Dami megakaryoblastic cells. This compound, carrying the 5-dimethylamino-3-phenyl substitution pattern, provides a structurally defined tool for probing PDE-dependent signaling pathways, with the quantitative CYP safety data supporting its use in cellular assay systems where metabolic stability may influence readout reliability .

Quote Request

Request a Quote for N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.